

Technical Guide: Self-Assembly Mechanism of Z-Phe-Phe-Phe-OH

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Compound of Interest

Compound Name: Z-Phe-phe-phe-OH

CAS No.: 57092-52-1

Cat. No.: B1472762

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Executive Summary

Z-Phe-Phe-Phe-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanine) is a tri-aromatic peptide derivative that acts as a potent low-molecular-weight hydrogelator (LMWH) and a membrane fusion inhibitor. Unlike its shorter counterpart Z-Phe-Phe-OH (Z-F2), the addition of a third phenylalanine residue significantly enhances the hydrophobicity and

stacking potential of the molecule. This structural extension lowers the critical gelation concentration (CGC) and alters the mechanical rigidity of the resulting supramolecular assemblies. This guide dissects the thermodynamic drivers of Z-F3 self-assembly, provides validated protocols for hydrogel fabrication, and explores its utility in biomedical applications.

Molecular Architecture & Driving Forces

The self-assembly of Z-F3 is governed by a delicate balance between solvophobic forces and directional non-covalent interactions.

Chemical Structure Analysis

The molecule consists of three distinct functional domains:

- N-Terminal Z-Group (Benzyloxycarbonyl): Provides an aromatic "cap" that facilitates initial nucleation through

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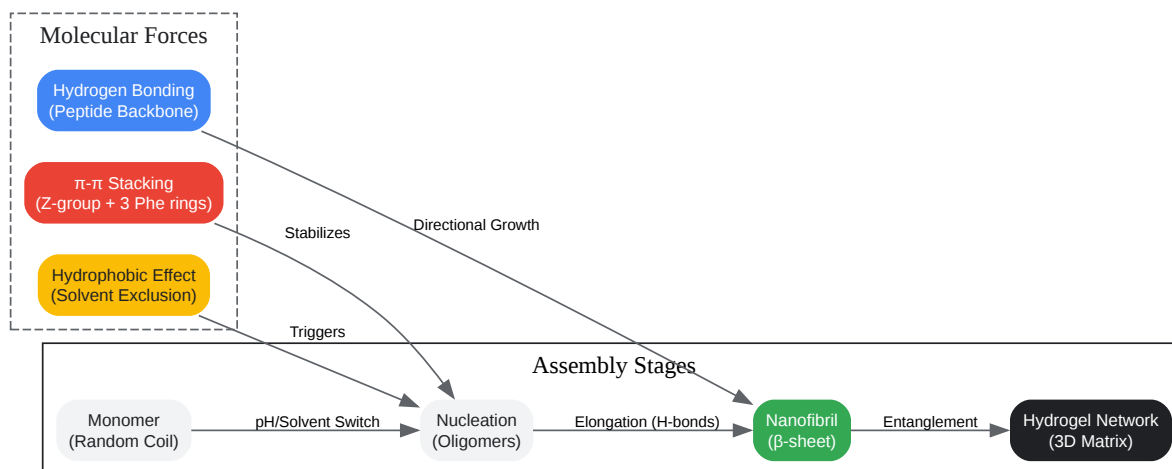
stacking and protects the N-terminus from enzymatic degradation.
- Tri-Phenylalanine Core (Phe-Phe-Phe): A hydrophobic tunnel of three benzyl side chains. The "zipper-like" interlocking of these rings drives the formation of dry interfaces within the fibril core.
- C-Terminal Carboxyl Group (-COOH): Provides pH-responsiveness. At neutral/acidic pH, protonation reduces solubility, triggering assembly. At alkaline pH, deprotonation (COO^-) induces repulsion, maintaining a sol state.

Mechanistic Pathway

The assembly follows a Nucleation-Elongation model:

- Phase I (Monomeric State): In organic solvents (e.g., HFIP, DMSO) or high pH aqueous solutions, Z-F3 exists as monomers or small oligomers.
- Phase II (Nucleation): Upon water addition or pH neutralization, hydrophobic shielding forces the aromatic rings to stack. The Z-group acts as a template, locking the peptides into a

-sheet-like conformation.
- Phase III (Elongation): Intermolecular Hydrogen Bonding (H-bonding) between the peptide backbones stabilizes the stack, leading to rapid 1D growth into nanofibrils.
- Phase IV (Entanglement): Fibrils bundle laterally to form fibers, which entangle to create a 3D porous network (Hydrogel) capable of trapping water via capillary forces.



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Caption: Interplay of non-covalent forces driving the transition from Z-F3 monomers to a self-supporting hydrogel network.

Experimental Protocols

Hydrogel Preparation (Solvent-Switch Method)

This method yields homogenous, reproducible hydrogels suitable for drug delivery or cell culture.

Reagents:

- **Z-Phe-Phe-Phe-OH** (Lyophilized powder, >95% purity).
- DMSO (Dimethyl sulfoxide) or HFIP (Hexafluoroisopropanol).
- Ultrapure Water (Milli-Q) or PBS (Phosphate Buffered Saline).

Protocol:

- Stock Solution: Dissolve Z-F3 in DMSO at a concentration of 100 mg/mL. Vortex until completely clear.
 - Note: DMSO is preferred for biological applications; HFIP is better for structural analysis (TEM) as it evaporates easily.
- Triggering Assembly: Rapidly dilute the stock solution into water/PBS to a final concentration of 0.5 – 2.0 wt% (approx. 5–20 mg/mL).
 - Example: Add 50 μ L of Stock to 950 μ L of PBS.
- Incubation: Leave undisturbed at room temperature (25°C). Gelation typically occurs within 1–30 minutes depending on concentration.
- Verification: Perform the "Inverted Vial Test". If the material does not flow when the vial is turned upside down, a hydrogel has formed.

Hydrogel Preparation (pH-Switch Method)

Ideal for avoiding organic solvents in sensitive biological assays.

Protocol:

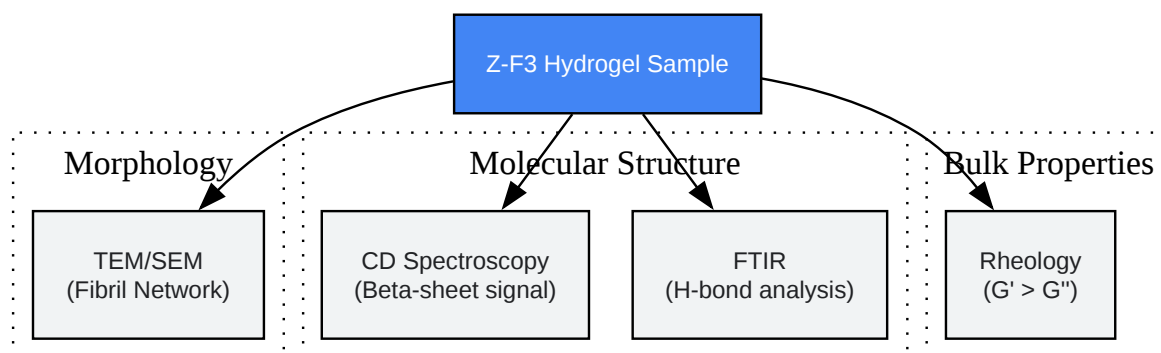
- Alkaline Dissolution: Suspend Z-F3 in water. Add 0.5M NaOH dropwise while vortexing until the solution becomes clear (pH ~10-11).
 - Mechanism:^[1]^[2]^[3]^[4]^[5]^[6]^[7] Deprotonation of the C-terminal carboxyl group renders the peptide soluble.
- Neutralization: Carefully add 0.1M HCl or GDL (Glucono-delta-lactone) to lower the pH to 7.0–6.0.
- Gelation: As the pH approaches the pKa of the carboxyl group, the charge is neutralized, triggering immediate self-assembly.

Characterization & Data Analysis

To validate the mechanism and structure, the following characterization workflow is required.

Technique	Parameter Measured	Expected Outcome for Z-F3
TEM / SEM	Morphology	Long, unbranched nanofibrils (10–100 nm diameter); dense network.
Circular Dichroism (CD)	Secondary Structure	Negative peak at ~218 nm, indicating β -sheet conformation.
Rheology	Mechanical Strength	Storage Modulus (G') > Loss Modulus (G''); G' typically 1–10 kPa.
Thioflavin T (ThT)	Amyloid Character	Strong fluorescence emission at 482 nm upon binding, confirming amyloid-like assembly.
FTIR	Molecular Bonding	Amide I peak at $\sim 1630\text{ cm}^{-1}$ (β -sheet); Peak shift indicates H-bonding strength.

Characterization Workflow Diagram



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Caption: Standardized workflow for validating the physicochemical properties of Z-F3 assemblies.

Applications in Biomedicine

Membrane Fusion Inhibition

Z-Phe-Phe-Phe-OH is widely cited as a fusion inhibitor.[5][8][9] The self-assembly mechanism is directly linked to this function.

- Mechanism: The hydrophobic Z-F3 fibrils or oligomers insert into the lipid bilayer of cell membranes. This insertion increases the membrane rigidity and alters the curvature, energetically penalizing the fusion pore formation required for virus entry or vesicle fusion.
- Usage: It is used as a control in endocytosis/fusion assays to distinguish between fusion-mediated uptake and active transport.

Tissue Engineering Scaffolds

The high mechanical stiffness (due to the third Phe residue) makes Z-F3 hydrogels suitable for supporting 3D cell culture. The nanofibrous architecture mimics the extracellular matrix (ECM), promoting cell adhesion and proliferation.

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